molecular formula C15H18N4 B2458533 2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034512-01-9

2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No.: B2458533
CAS No.: 2034512-01-9
M. Wt: 254.337
InChI Key: SDMVKFBEOHILTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.337. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4C_{14}H_{18}N_{4}, with a molecular weight of 242.32 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the pyrazolo family exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in several areas:

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds can inhibit cancer cell growth. For instance:

  • In vitro studies have shown that certain derivatives exhibit significant growth inhibition against various cancer cell lines. One study reported a mean growth inhibition (GI%) of 43.9% across 56 cell lines when testing related compounds .
  • Mechanism of Action : Molecular docking simulations suggest that these compounds bind similarly to known inhibitors of cancer cell proliferation. They have been shown to induce cell cycle arrest at the G0-G1 phase and promote apoptosis in treated cells .

Anti-inflammatory Effects

Compounds similar to this compound have also been evaluated for their anti-inflammatory properties:

  • Experimental Models : In animal models of inflammation, certain derivatives have demonstrated a reduction in inflammatory markers and improved outcomes compared to controls.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study on Anticancer Activity :
    • A study synthesized several pyrazolo derivatives and tested them against human cancer cell lines. Compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating strong antibacterial activity alongside anticancer properties .
  • Cell Cycle Analysis :
    • In a detailed study involving RFX 393 cancerous cells treated with pyrazolo derivatives at their GI50 concentrations for 48 hours, significant arrest was observed in the G0–G1 phase (84.36% treated vs. 57.08% control), suggesting effective modulation of the cell cycle by these compounds .

Data Tables

Biological Activity Effect IC50 Values (μM) References
Anticancer ActivityGrowth Inhibition1.35 - 2.18
Cell Cycle ArrestG0–G1 Phase IncreaseN/A
Anti-inflammatory EffectsReduction in Inflammatory MarkersN/A

Properties

IUPAC Name

11-(pyridin-3-ylmethyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-4-13-14(5-1)17-19-8-7-18(11-15(13)19)10-12-3-2-6-16-9-12/h2-3,6,9H,1,4-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMVKFBEOHILTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.